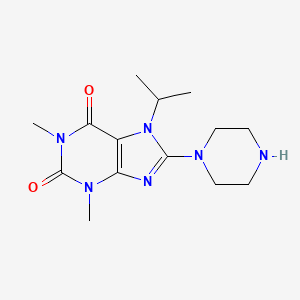
4-anilino-2-(benzylamino)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-anilino-2-(benzylamino)nicotinonitrile, also known as ABN, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ABN belongs to the class of nicotinonitrile compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 4-anilino-2-(benzylamino)nicotinonitrile is not fully understood. However, it is believed that the compound exerts its therapeutic effects by targeting specific cellular pathways that are involved in the development and progression of diseases. 4-anilino-2-(benzylamino)nicotinonitrile has been found to inhibit the activity of certain enzymes and signaling pathways that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
4-anilino-2-(benzylamino)nicotinonitrile has been shown to have a range of biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which leads to their death. 4-anilino-2-(benzylamino)nicotinonitrile has also been found to inhibit the migration and invasion of cancer cells, which prevents their spread to other parts of the body. Additionally, 4-anilino-2-(benzylamino)nicotinonitrile has been found to reduce inflammation and oxidative stress, which are associated with various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-anilino-2-(benzylamino)nicotinonitrile has several advantages for use in lab experiments. The compound is easy to synthesize and purify, making it readily available for research. 4-anilino-2-(benzylamino)nicotinonitrile has also been found to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to using 4-anilino-2-(benzylamino)nicotinonitrile in lab experiments. The compound has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of 4-anilino-2-(benzylamino)nicotinonitrile is not fully understood, which can make it challenging to interpret results.
Orientations Futures
There are several future directions for research on 4-anilino-2-(benzylamino)nicotinonitrile. One area of focus is the development of novel drug formulations that can improve the solubility and bioavailability of 4-anilino-2-(benzylamino)nicotinonitrile. Another area of research is the identification of the specific cellular pathways that are targeted by 4-anilino-2-(benzylamino)nicotinonitrile, which can provide insights into its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of 4-anilino-2-(benzylamino)nicotinonitrile in preclinical and clinical trials for various diseases.
Méthodes De Synthèse
The synthesis of 4-anilino-2-(benzylamino)nicotinonitrile involves the reaction of 4-chloro-2-aminonicotinonitrile with benzylamine and aniline in the presence of a catalyst. The reaction proceeds under mild conditions and yields 4-anilino-2-(benzylamino)nicotinonitrile in good purity.
Applications De Recherche Scientifique
4-anilino-2-(benzylamino)nicotinonitrile has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 4-anilino-2-(benzylamino)nicotinonitrile has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
4-anilino-2-(benzylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c20-13-17-18(23-16-9-5-2-6-10-16)11-12-21-19(17)22-14-15-7-3-1-4-8-15/h1-12H,14H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZLUOBMZQNDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CC(=C2C#N)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)vinyl]benzonitrile](/img/structure/B5836257.png)

![(4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5836264.png)
![5-[(2-chloro-6-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5836266.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5836283.png)


![3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B5836299.png)
![2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5836301.png)


![1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-2-(4-ethoxyphenyl)-4-imidazolidinone](/img/structure/B5836321.png)